Broussonetine A

描述

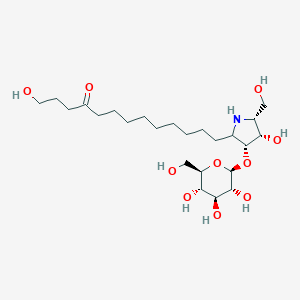

Broussonetine A is a glycosidase-inhibitory alkaloid derived from the plant Broussonetia kazinoki, which belongs to the Moraceae family. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diseases such as diabetes and viral infections.

作用机制

Action Environment

Environmental factors influence Broussonetine A’s action:

References:

- Shibano, M., Tsukamoto, D., Inoue, T., Takase, Y., & Kusano, G. (2001). The biosynthesis of broussonetines: origin of the carbon skeleton. Chemical & Pharmaceutical Bulletin, 49(4), 504-506

- First total synthesis of (+)-broussonetine W: glycosidase inhibition of … (2016). Organic & Biomolecular Chemistry, 14(22), 5207-5210

- Synthesis and Glycosidase Inhibition of Broussonetine M and … (2019)

- Alkaloidal Phytoconstituents for … (2021). Molecules, 27(18), 5851

: Read article : Read article : Link : Link

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Broussonetine A typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the use of D-arabinose-derived cyclic nitrone as a starting material. The key steps in the synthesis involve cross-metathesis and Keck asymmetric allylation, which allow for the precise stereochemical control of the hydroxyl groups on the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .

化学反应分析

Types of Reactions: Broussonetine A undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of alcohol groups to aldehydes or ketones.

Reduction: Reduction reactions can convert carbonyl groups back to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Swern oxidation is commonly used, involving reagents such as oxalyl chloride and dimethyl sulfoxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can regenerate the original alcohol groups .

科学研究应用

Broussonetine A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosidase inhibition and for the synthesis of analogues with improved properties.

Biology: Investigated for its role in inhibiting glycosidases, which are enzymes involved in various biological processes.

Medicine: Potential therapeutic agent for treating diseases such as diabetes, cancer, and viral infections due to its glycosidase inhibitory activity.

相似化合物的比较

Broussonetine B, C, D, E, F: These compounds share a similar glycosidase inhibitory activity but differ in their specific structures and potency.

Iminosugars: A broader class of compounds that includes Broussonetine A and its analogues.

Uniqueness: this compound is unique due to its specific structure, which allows for potent inhibition of glycosidases. Its ability to selectively inhibit certain glycosidases makes it a valuable compound for therapeutic applications .

属性

IUPAC Name |

1-hydroxy-13-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO10/c26-12-8-10-15(29)9-6-4-2-1-3-5-7-11-16-23(19(30)17(13-27)25-16)35-24-22(33)21(32)20(31)18(14-28)34-24/h16-28,30-33H,1-14H2/t16?,17-,18-,19+,20-,21+,22-,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIJINGICVFWEP-OWASOCSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC1C(C(C(N1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CCCCC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC1[C@H]([C@H]([C@H](N1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCCCC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938346 | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-2-(13-hydroxy-10-oxotridecyl)pyrrolidin-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173220-07-0 | |

| Record name | Broussonetine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173220070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-5-(hydroxymethyl)-2-(13-hydroxy-10-oxotridecyl)pyrrolidin-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Broussonetine A?

A1: this compound is a polyhydroxylated pyrrolidine alkaloid first isolated from the branches of the Japanese paper mulberry tree, Broussonetia kazinoki Sieb. [, , ]. This compound belongs to a family of natural products known for their glycosidase inhibitory activity [, , , , ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C23H45NO8, and its molecular weight is 463.6 g/mol [, ].

Q3: How is this compound structurally characterized?

A3: this compound's structure was elucidated using spectroscopic methods, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provided information about the compound's connectivity, functional groups, and stereochemistry [, , ]. Additionally, the absolute stereochemistry of this compound was determined through a modified version of Mosher's method [].

Q4: What is the primary biological activity of this compound?

A4: this compound is a potent inhibitor of several glycosidase enzymes [, , ]. Glycosidases are involved in the breakdown of carbohydrates, and their inhibition can disrupt various biological processes.

Q5: Which specific glycosidases are inhibited by this compound?

A5: this compound exhibits inhibitory activity against α-glucosidase [], β-glucosidase [], and to a lesser extent, β-galactosidase and β-mannosidase [].

Q6: How potent is this compound as a glycosidase inhibitor?

A6: The potency of this compound has been primarily evaluated against α-glucosidase, where it shows an IC50 value of 0.530 mg/mL []. This suggests a moderate inhibitory activity against this particular enzyme.

Q7: How does the structure of this compound contribute to its glycosidase inhibition?

A7: While specific structure-activity relationship (SAR) studies focusing solely on this compound are limited, research on related broussonetines suggests that the configuration of the polyhydroxylated pyrrolidine ring significantly influences their glycosidase inhibitory activities and selectivity profiles [, ]. The long alkyl chain with terminal hydroxyl groups likely contributes to the molecule's binding affinity within the enzyme's active site.

Q8: Has this compound been synthesized chemically?

A8: While the total synthesis of this compound has not been reported specifically, successful total syntheses of other members of the broussonetine family, such as Broussonetine C [, ], Broussonetine F [], and Broussonetine G [, , ], have been achieved. These synthetic approaches could potentially be adapted for the synthesis of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-METHYLPROPYL 2-[(4-OXO-3-PHENYL-4H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B241216.png)

![ethyl 5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)

![butyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)

![2-(2-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B241251.png)

![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)

![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)

![(3Z)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B241269.png)